2-Chloro-3-isopropylpyridine
Overview
Description
2-Chloro-3-isopropylpyridine: is an organic compound with the molecular formula C8H10ClN and a molecular weight of 155.63 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a chlorine atom and an isopropyl group, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropylpyridine typically involves the chlorination of 3-isopropylpyridine. One common method includes the reaction of 3-isopropylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Chloro-3-isopropylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group in this compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-3-isopropylpyridine is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules and potential drug candidates .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also employed in the manufacture of catalysts and other chemical reagents .
Mechanism of Action
The mechanism of action of 2-Chloro-3-isopropylpyridine depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine atom and isopropyl group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Chloropyridine: Similar structure but lacks the isopropyl group.
3-Isopropylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-5-isopropylpyridine: Similar structure with the isopropyl group at position 5 instead of 3.
Uniqueness: 2-Chloro-3-isopropylpyridine is unique due to the presence of both the chlorine atom and the isopropyl group at specific positions on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-3-propan-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVJMRHABPVQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634107 | |
Record name | 2-Chloro-3-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158503-51-6 | |
Record name | 2-Chloro-3-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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